molecular formula C22H24N2O3 B4073177 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione

3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4073177
M. Wt: 364.4 g/mol
InChI Key: WCBMDQNIJDCMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of pyrrolidinediones and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of HDAC6 enzyme activity. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms the microtubules. Microtubules are essential for various cellular processes, including cell division, cell motility, and intracellular transport. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and impairs cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Inhibition of HDAC6 by this compound has been found to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which makes it an ideal tool for studying the role of HDAC6 in various cellular processes. Moreover, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its solubility, which may affect its bioavailability and efficacy.

Future Directions

The potential therapeutic applications of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione are vast, and several future directions can be explored. One of the future directions is the development of this compound as a cancer therapy. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, and its efficacy can be further explored in preclinical and clinical studies. Another future direction is the development of this compound as a therapy for neurodegenerative disorders. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, and its potential therapeutic applications can be further explored. Moreover, the role of HDAC6 in various cellular processes is still not fully understood, and the development of more selective and potent HDAC6 inhibitors, such as this compound, can help in elucidating the role of HDAC6 in various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases make it an exciting area of research. The inhibition of HDAC6 by this compound has been found to have significant biochemical and physiological effects, and its development as a therapy can have a significant impact on human health. Further studies are needed to explore the full potential of this compound in various diseases.

Scientific Research Applications

3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell division, cell motility, and protein degradation. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMDQNIJDCMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.